
Ethyl 4-hydroxy-3-iodobenzoate
Overview
Description
Ethyl 4-hydroxy-3-iodobenzoate (CAS 15126-07-5) is an iodinated aromatic ester with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol . It is a white crystalline solid with a melting point of 155–158°C and a boiling point of 356.1°C . Its structure features a hydroxyl group at the para position and an iodine substituent at the meta position relative to the ethyl ester group (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3-iodobenzoate typically involves the esterification of 4-hydroxy-3-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and optimizing reaction conditions to improve yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ethyl 4-oxo-3-iodobenzoate.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl 4-hydroxybenzoate.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Ethyl 4-oxo-3-iodobenzoate.
Reduction: Ethyl 4-hydroxybenzoate.
Substitution: Various substituted ethyl 4-hydroxybenzoates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 4-hydroxy-3-iodobenzoate serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its iodine atom makes it a valuable reagent in coupling reactions, such as:
- Sonogashira Coupling : This reaction facilitates the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules.
- Cross-Coupling Reactions : The compound can be utilized to synthesize aryl ethers and other derivatives through palladium-catalyzed processes.
Case Study: Synthesis of Aryl Ethers
A study demonstrated the successful use of this compound in synthesizing aryl ethers via a cross-coupling reaction with phenolic substrates. The reaction conditions optimized for yield included the use of triethylamine as a base and tetrahydrofuran as a solvent at elevated temperatures .
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise as:
- Antimicrobial Agents : Compounds derived from this compound exhibited significant activity against various bacterial strains.
- Anticancer Properties : Research indicates that certain derivatives may inhibit cancer cell proliferation, making them candidates for further pharmacological studies.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated that specific modifications to the benzoate structure enhanced antibacterial activity significantly .
Material Science
The compound is also being investigated for applications in material science, particularly in the development of organic electronic materials. Its structural properties allow it to be used in:
- Organic Light Emitting Diodes (OLEDs) : this compound can be incorporated into polymer matrices to enhance the performance of OLEDs.
- Nonlinear Optical Materials : Its ability to exhibit nonlinear optical properties makes it suitable for applications in photonics.
Case Study: OLED Performance Enhancement
Research conducted on OLED devices incorporating this compound demonstrated improved luminescent efficiency and stability compared to traditional materials. This advancement highlights the compound's potential in next-generation display technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-3-iodobenzoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares Ethyl 4-hydroxy-3-iodobenzoate with its closest analogs:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
---|---|---|---|---|
This compound | C₉H₉IO₃ | 292.07 | 155–158 | -OH (C4), -I (C3), -COOEt |
Mthis compound | C₈H₇IO₃ | 278.05 | Not reported | -OH (C4), -I (C3), -COOMe |
Ethyl 4-ethoxy-3-iodobenzoate | C₁₀H₁₁IO₃ | 306.10 | Not reported | -OEt (C4), -I (C3), -COOEt |
Ethyl 4-iodobenzoate | C₉H₉IO₂ | 276.07 | Not reported | -I (C4), -COOEt |
Ethyl 3-bromo-4-hydroxy-5-iodobenzoate | C₉H₈BrIO₃ | 370.97 | Not reported | -OH (C4), -Br (C3), -I (C5), -COOEt |
Key Observations :
- Mthis compound (MW 278.05) has a lower molecular weight due to the methyl ester, which may reduce steric hindrance in reactions compared to the ethyl ester .
- Ethyl 4-ethoxy-3-iodobenzoate replaces the hydroxyl group with an ethoxy moiety, enhancing lipophilicity and altering reactivity in nucleophilic substitutions .
- Ethyl 4-iodobenzoate lacks the hydroxyl group, limiting its utility in reactions requiring hydrogen bonding or etherification .
Reactivity and Functional Group Influence
Hydroxyl Group :
The para-hydroxyl group in this compound enables:
- Etherification: Mitsunobu reactions with allyl alcohols to form aryl ethers .
- Hydrogen Bonding : Stabilization of intermediates in cyclization reactions (e.g., Mizoroki–Heck) .
In contrast, Ethyl 4-ethoxy-3-iodobenzoate cannot participate in Mitsunobu reactions due to the absence of a free hydroxyl group.
Iodine Substituent :
The meta-iodine atom facilitates cross-coupling reactions (e.g., Sonogashira, Heck) due to its favorable leaving group properties. Ethyl 3-bromo-4-hydroxy-5-iodobenzoate incorporates bromine and iodine, enabling sequential halogen-selective couplings .
Biological Activity
Ethyl 4-hydroxy-3-iodobenzoate (CAS No. 15126-07-5) is an organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of benzoic acid characterized by an ethyl ester group at the para position of the hydroxyl group and an iodine atom at the meta position. Its molecular formula is . The presence of both the hydroxyl and iodine functional groups contributes to its unique chemical reactivity and potential biological activities.
The biological activity of this compound is hypothesized to be influenced by its structural components:
- Hydroxyl Group : This group can form hydrogen bonds with biological molecules, enhancing interactions with various targets.
- Iodine Atom : The iodine atom may participate in halogen bonding, which can affect the compound's interaction with enzymes and receptors in biological systems.
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored. However, it is suggested that the compound's absorption, distribution, metabolism, and excretion (ADME) may be affected by its iodine atom and ethyl ester group. These factors could influence its bioavailability and therapeutic efficacy.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research indicates that this compound may possess anticancer properties . Preliminary studies suggest that it could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. However, detailed mechanisms remain to be elucidated .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Research : In a controlled laboratory setting, this compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential utility in cancer therapy .
Comparative Analysis with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 4-hydroxybenzoate | Lacks iodine; primarily used as a preservative | Limited antimicrobial activity |
Ethyl 3-iodobenzoate | Lacks hydroxyl group; different reactivity | Moderate antimicrobial properties |
4-Hydroxy-3-iodobenzoic acid | Carboxylic acid form; different solubility | Antimicrobial and potential anticancer effects |
This compound stands out due to its unique combination of functional groups that confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 3-position undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) under controlled conditions. This reactivity is exploited to introduce functional groups or modify the aromatic ring.
Mechanistic Notes :
-
The electron-withdrawing ester group enhances the electrophilicity of the iodine-bearing carbon, facilitating nucleophilic attack.
-
Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate substitution.
Cross-Coupling Reactions
The iodine atom participates in transition metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Sonogashira Coupling
Applications :
-
Used to synthesize alkynyl derivatives for pharmaceutical intermediates or materials science.
Oxidation and Reduction
Functional groups in the molecule undergo redox transformations:
Oxidation
Target Group | Reagents | Product | Notes | Source |
---|---|---|---|---|
Hydroxyl (-OH) | KMnO<sub>4</sub>, CrO<sub>3</sub> | 4-Keto derivative | Requires acidic or neutral media |
Reduction
Target Group | Reagents | Product | Notes | Source |
---|---|---|---|---|
Ester (-COOEt) | LiAlH<sub>4</sub> | 4-Hydroxy-3-iodobenzyl alcohol | Anhydrous conditions, low temperatures |
Photochemical Reactions
Under UV light, the compound undergoes decarboxylation or rearrangement via triplet-state intermediates:
Applications :
-
Photoremovable protecting groups in organic synthesis.
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions:
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
Acidic | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | 4-Hydroxy-3-iodobenzoic acid | >80% | |
Basic | NaOH, reflux | Sodium 4-hydroxy-3-iodobenzoate | >75% |
Structural Modifications in Drug Design
This compound derivatives are explored for bioactivity:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 4-hydroxy-3-iodobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via a two-step process:
Esterification : 4-Hydroxy-3-iodobenzoic acid is refluxed with ethanol and concentrated sulfuric acid (0.5 mL per 40 mL EtOH) at 100°C for 8 hours. Purification via silica gel chromatography (dichloromethane/methanol, 100:1) yields the ester .
Iodination : Direct iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in glacial acetic acid at controlled temperatures achieves regioselective substitution at the 3-position. This method avoids side reactions common with alternative iodinating agents .
- Key Variables :
Q. How can researchers purify this compound effectively?
- Methodological Answer : Post-synthesis, purification is critical due to residual starting materials and iodination byproducts. Column chromatography (silica gel, dichloromethane/methanol) is standard, but preparative HPLC may resolve structurally similar impurities. Monitor fractions via TLC (Rf ~0.3 in 10:1 hexane/ethyl acetate). For large-scale batches, recrystallization in ethanol/water (3:1) improves purity (>98%) .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165 ppm in ¹³C) and aromatic protons (δ 7.5–8.2 ppm in ¹H). The iodine substituent deshields adjacent protons, shifting H-2 and H-6 upfield .
- FT-IR : Confirm ester formation via C=O stretch (~1700 cm⁻¹) and phenolic O–H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 308.
Advanced Research Questions
Q. How can reaction mechanisms for iodination be validated experimentally?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹²⁷I/¹³¹I) and kinetic profiling. For example, competitive reactions using ICl vs. N-iodosuccinimide (NIS) reveal electrophilic aromatic substitution (EAS) pathways. Monitor intermediates via stopped-flow NMR or in situ Raman spectroscopy. Computational DFT calculations (e.g., Gaussian 16) can model transition states to confirm regioselectivity .
Q. What strategies address low yields or byproduct formation during esterification?
- Methodological Answer :
- Byproduct Source : Hydrolysis of the ester under acidic conditions.
- Mitigation :
- Use molecular sieves to absorb water and shift equilibrium toward ester formation.
- Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce degradation.
- Optimize stoichiometry (e.g., 1.2:1 ethanol:acid ratio) to limit unreacted acid .
Q. How can X-ray crystallography resolve ambiguities in molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL) is definitive for confirming substituent positions and hydrogen-bonding networks. Crystals are grown via slow evaporation of a saturated ethyl acetate solution. Refinement parameters (R-factor <5%) validate accuracy. For unstable crystals, synchrotron radiation or cryocooling (100 K) improves data quality .
Q. What computational methods predict reactivity in derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict sites for electrophilic/nucleophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC calculations) guide synthetic planning. Pair with molecular docking (AutoDock Vina) to screen bioactivity in drug discovery pipelines .
Q. Data Contradictions and Resolution
- Iodination Methods : uses esterification followed by iodination, while iodinates pre-formed esters. The latter method reduces side reactions but requires stringent temperature control. Researchers must balance scalability and selectivity based on application .
- Crystallography Software : SHELXL remains widely used despite newer alternatives, as its robustness with twinned data and high-resolution structures is unmatched .
Properties
IUPAC Name |
ethyl 4-hydroxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXKZYYZXASLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459205 | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-07-5 | |
Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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